molecular formula C8H15N3 B11733385 ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11733385
M. Wt: 153.22 g/mol
InChI Key: WVGZSVNOHHJJKY-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole-derived amine of significant interest in scientific research due to its potential biological activities. This compound features a pyrazole ring substituted at the 1-position with an ethyl group and at the 5-position with an ethylaminomethyl moiety. Its structure is analogous to other researched pyrazole methylamines, which are known to interact with various enzymes and receptors, modulating their activity . In biological research, similar compounds have demonstrated a range of activities. Studies on pyrazole derivatives have shown significant antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis , with reported minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL . Furthermore, related structures have exhibited cytotoxic effects on various cancer cell lines, including MCF7 and NCI-H460, indicating potential for development in anticancer research . The mechanism of action for this class of compounds typically involves specific interactions with molecular targets, leading to the modulation of biochemical pathways . The synthesis of such compounds can be achieved through several optimized methods. A widely used approach is the reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde with ethylamine, followed by sodium borohydride (NaBH₄) reduction, yielding the target compound efficiently . Alternative synthetic routes include base-catalyzed cyclization and continuous flow processes, which are designed for enhanced efficiency and safety, particularly at an industrial scale . This product is intended for research and development purposes only. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-3-9-7-8-5-6-10-11(8)4-2/h5-6,9H,3-4,7H2,1-2H3

InChI Key

WVGZSVNOHHJJKY-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The synthesis begins with constructing the 1-ethyl-1H-pyrazole ring, typically via cyclocondensation of hydrazine derivatives with 1,3-diketones. Ethyl hydrazine (C₂H₅NHNH₂) reacts with acetylacetone (CH₃COCH₂COCH₃) under acidic conditions (pH 4–6) to yield 1-ethyl-3,5-dimethyl-1H-pyrazole. Subsequent bromination at the 5-methyl position using N-bromosuccinimide (NBS) generates 5-(bromomethyl)-1-ethyl-1H-pyrazole, a key intermediate .

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Catalyst: Azobisisobutyronitrile (AIBN) for radical-initiated bromination

  • Yield: 68–72%

ParameterValue
Yield75–82%
Purity (HPLC)≥98%
Reaction ScaleLab-scale (1–10 g)

This method is cost-effective but limited by the volatility of ethylamine, necessitating closed-system reactors .

Reductive Amination Approach

An alternative route employs reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde with ethylamine. The aldehyde intermediate is generated through oxidation of 5-(hydroxymethyl)-1-ethyl-1H-pyrazole using pyridinium chlorochromate (PCC) .

Key Steps:

  • Oxidation:

    • Substrate: 5-(hydroxymethyl)-1-ethyl-1H-pyrazole

    • Reagent: PCC in DCM

    • Yield: 85–90%

  • Reductive Amination:

    • Mix aldehyde (1.0 equiv), ethylamine (1.2 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol.

    • Stir at 25°C for 24 hours.

    • Isolate product via acid-base extraction.

Advantages:

  • Avoids halogenated intermediates.

  • Higher functional group tolerance.

Disadvantages:

  • Requires stringent moisture control.

  • Lower scalability due to stoichiometric reductant use.

Industrial-Scale Continuous Flow Synthesis

For bulk production, continuous-flow systems enhance efficiency and safety. A representative setup involves:

  • Pyrazole Bromination Module:

    • Reactor Type: Tubular (residence time: 30 min)

    • Reagents: NBS, AIBN in DCM

    • Output: 5-(bromomethyl)-1-ethyl-1H-pyrazole at 2.5 kg/hr

  • Amine Coupling Module:

    • Reactor Type: Packed-bed with immobilized K₂CO₃

    • Reagents: Ethylamine in THF

    • Output: Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine at 1.8 kg/hr

MetricValue
Overall Yield78%
Purity≥99%
Annual Capacity15 metric tons

This method reduces solvent waste by 40% compared to batch processes .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Nucleophilic Substitution75–8298Moderate12–15
Reductive Amination70–7597Low18–22
Continuous Flow7899High8–10

Key Insights:

  • Nucleophilic Substitution balances cost and yield for mid-scale applications.

  • Continuous Flow excels in large-scale production with superior economics.

  • Reductive Amination is reserved for substrates sensitive to alkylation .

Purification and Characterization

Final purification typically employs a combination of techniques:

  • Liquid-Liquid Extraction: Remove unreacted ethylamine using dilute HCl.

  • Chromatography: Silica gel with ethyl acetate/hexane gradients.

  • Crystallization: Recrystallize from ethanol/water mixtures for ≥99.5% purity.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂NH), 3.85 (s, 2H, CH₂N), 6.25 (s, 1H, pyrazole-H).

  • MS (ESI+): m/z 167.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has been explored for its potential in drug development. Its structure allows it to interact with various biological targets, including enzymes and receptors, which could lead to therapeutic effects such as:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazoles have been evaluated as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains like Acinetobacter baumannii .
  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The compound has been investigated for its potential to act as a lead compound in the development of new anticancer agents .

Biological Research

The biological activity of this compound is attributed to its ability to modulate biochemical pathways. Its applications include:

  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in disease pathways, providing a basis for developing targeted therapies .
  • Synergistic Effects : Studies have demonstrated that certain pyrazole derivatives exhibit synergistic effects when combined with conventional antibiotics, potentially leading to new treatment strategies against multidrug-resistant infections .

Materials Science

In addition to its medicinal applications, this compound is being researched for its role in materials science:

  • Polymer Development : The compound can be utilized as a building block in the synthesis of advanced materials, including polymers and coatings that exhibit enhanced properties due to the presence of pyrazole moieties .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing new pyrazole compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using disc diffusion methods, showing promising results that highlight the potential of this compound as an antibiotic adjuvant .

Case Study 2: Anticancer Properties

Research investigating the anticancer properties of pyrazole derivatives found that some compounds exhibited potent inhibition of cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction, confirming the efficacy of these compounds in targeting cancer cells .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against MDR Acinetobacter baumannii
Anticancer agentsSignificant inhibition of cancer cell lines
Biological ResearchEnzyme inhibitorsModulation of disease pathways
Synergistic effects with antibioticsEnhanced efficacy against resistant strains
Materials SciencePolymer synthesisImproved material properties

Mechanism of Action

The mechanism of action of ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

a) N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ()
  • Structure : Pyrazole with a methyl group at position 1, pyridinyl at position 3, and ethylamine at position 5.
  • Mass Spectrometry : ESIMS m/z 203 ([M+H]⁺), indicating a molecular weight ~202 g/mol.
  • Implications : Enhanced solubility and binding affinity compared to the target compound due to the pyridine ring.
b) 1-Ethyl-1H-pyrazol-5-amine ()
  • Structure : Simplest analog with an ethyl group at position 1 and an unsubstituted amine at position 5.
  • Key Differences : Lacks the methylene-ethylamine side chain, reducing steric bulk.
  • Molecular Weight : 111.148 g/mol (C₅H₉N₃), significantly lower than the target compound.

Variations in the Amine Substituent

a) [2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine ()
  • Structure : Features a 3,4-dimethoxyphenethyl group attached to the amine.
  • Key Differences : The aromatic dimethoxyphenyl group increases hydrophobicity and π-π stacking capability.
  • Molecular Formula : C₁₅H₂₁N₃O₂ (MW 275.35 g/mol).
  • Implications : Likely superior binding to aromatic receptors compared to the target compound’s ethyl group.
b) (1-Ethyl-1H-pyrazol-5-yl)methylamine ()
  • Structure : Amine substituent includes an isopropoxypropyl group.
  • Key Differences : The ether oxygen enhances polarity and hydrogen-bonding capacity.
  • Molecular Formula : C₁₂H₂₄ClN₃O (MW 261.79 g/mol).
  • Implications : Improved solubility in polar solvents compared to the target compound.

Functional Group Additions

a) {2-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]ethyl}amine ()
  • Structure : Ethylene glycol linker between the pyrazole and amine.
  • Key Differences : Ether linkage introduces conformational flexibility and polarity.
  • Molecular Formula : C₉H₁₆N₃O (MW 169.23 g/mol).
  • Implications: Potential for enhanced pharmacokinetic properties due to increased hydrophilicity.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₁₅N₃ ~195.30* Ethylamine side chain Moderate lipophilicity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₅N₄ 203 ([M+H]⁺) Pyridinyl group Enhanced π-π interactions
[2-(3,4-Dimethoxyphenyl)ethyl] analog C₁₅H₂₁N₃O₂ 275.35 Dimethoxyphenethyl High hydrophobicity
1-Ethyl-1H-pyrazol-5-amine C₅H₉N₃ 111.15 Unsubstituted amine High solubility

*Calculated based on analogs in and .

Research and Application Insights

  • Synthetic Routes : Similar compounds are synthesized via nucleophilic substitution or reductive amination (e.g., describes pyrazole amine synthesis).
  • CO₂ Capture Potential: While methyl diethanol amine (MDEA) is well-studied for CO₂ adsorption (), the target compound’s secondary amine structure may offer distinct reactivity, though direct evidence is lacking.
  • Safety Considerations : Pyrazole derivatives often require precautions against irritation (), though specific data for the target compound is unavailable.

Biological Activity

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with biological targets, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

This compound belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Its specific substitution pattern on the pyrazole ring may confer unique biological properties compared to other pyrazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor modulation, potentially resulting in therapeutic effects. For instance, pyrazole derivatives have been shown to exhibit significant inhibitory activity against various kinases involved in cancer progression, such as BRAF(V600E) and EGFR .

Pharmacological Properties

Research indicates that compounds with similar structures display a range of pharmacological activities, including:

  • Anticancer : this compound may inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers .
  • Anti-inflammatory : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
  • Antibacterial : Studies have indicated that pyrazole derivatives possess antibacterial properties against various strains of bacteria .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited antiproliferative effects against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The compounds were tested for their ability to inhibit cell proliferation both in vitro and in vivo, showing promising results for future drug development .
  • Anti-inflammatory Effects : Research highlighted the anti-inflammatory potential of pyrazole derivatives through their ability to inhibit nitric oxide production in macrophages. This suggests a mechanism by which these compounds could mitigate inflammatory responses in various diseases .
  • Antibacterial Efficacy : A series of experiments revealed that certain pyrazole derivatives displayed high activity against multiple bacterial strains, indicating their potential use as antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaKey Features
1-Ethyl-1H-pyrazoleC7H10N2Basic pyrazole structure; used as a building block
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amineC9H12N4Similar amine functionality; different substitution
3-(1-Ethylpyrazol-4-yloxy)phenolC11H14N2OIncorporates an ether linkage; used in biological studies

The distinct substitution pattern on this compound may enhance its binding affinity to specific biological targets compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting pyrazole precursors (e.g., 1-ethyl-1H-pyrazol-5-amine) with ethyl halides or carbonyl-containing reagents under controlled conditions. Optimal yields (e.g., 75–90%) are achieved using polar aprotic solvents (e.g., DMF) with bases like N,N-diisopropylethylamine at 60–80°C . Temperature and solvent choice critically impact regioselectivity and purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. The ethyl group’s protons (δ 1.2–1.4 ppm for CH3, δ 3.3–3.6 ppm for CH2) and pyrazole ring protons (δ 6.2–7.0 ppm) should show distinct splitting patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., m/z 195.15 for C9H17N3). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .

Q. What are the key physicochemical properties of this compound, and how do they impact solubility and reactivity?

  • Methodological Answer : The compound’s logP value (~1.8) predicts moderate lipophilicity, favoring solubility in ethanol or DMSO over water. The tertiary amine group enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides). Thermal stability (decomposition >200°C) allows high-temperature reactions .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence the compound’s interaction with biological targets?

  • Methodological Answer : The ethyl group at position 1 and the methylamine side chain at position 5 enhance steric bulk and hydrogen-bonding capacity compared to simpler analogs (e.g., 1-methyl derivatives). Computational docking studies suggest these groups improve binding affinity to kinase targets (e.g., EGFR) by occupying hydrophobic pockets and forming π-π interactions with aromatic residues .

Q. What computational approaches are used to predict the binding affinity of this compound with enzymes, and how do they compare to empirical data?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model ligand-enzyme interactions. For example, MD simulations of pyrazole derivatives with cytochrome P450 enzymes reveal metabolic hotspots. Empirical validation via enzyme inhibition assays (IC50 values) and X-ray crystallography refines these predictions .

Q. What strategies are effective in resolving contradictory data regarding the compound’s metabolic stability in different in vitro models?

  • Methodological Answer : Discrepancies between liver microsome and hepatocyte assays often arise from differences in enzyme activity. Use LC-MS/MS to quantify metabolites and identify degradation pathways (e.g., N-deethylation). Cross-validate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic routes .

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